molecular formula C28H31NO11 B1265845 Baumycin C2 CAS No. 64479-55-6

Baumycin C2

Cat. No. B1265845
CAS RN: 64479-55-6
M. Wt: 557.5 g/mol
InChI Key: STAZCZIPHWGTBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Baumycin C2, such as bafilomycin A1 and its derivatives, has been a subject of extensive research. For instance, the enantioselective synthesis of the C14-C25 subunit of bafilomycin A1 was realized using optically active ruthenium complexes and an anti-selective reduction process to control specific stereogenic centers (Eustache, Dalko, & Cossy, 2003). Another study achieved the total synthesis of bafilomycin A1, highlighting the convergence of its 16-membered tetraenic lactone and beta-hydroxyl hemiacetal side-chain subunits (Toshima et al., 1997).

Molecular Structure Analysis

The molecular structure of Baumycin C2 and related compounds, like bafilomycins, is characterized by complex molecular architectures. For instance, the C13-C25 fragment synthesis for 24-demethylbafilomycin C1 involved forming specific diastereoselective aldol reactions, highlighting the structural complexity of these molecules (Guan et al., 2007).

Chemical Reactions and Properties

Baumycin C2 and related compounds undergo various chemical reactions. For example, the synthesis of bafilomycin V1, a derivative of bafilomycin C2, involved Stille coupling and methanolysis, indicating the chemical reactivity of these macrolide natural products (Marshall & Adams, 2002).

Physical Properties Analysis

The physical properties of Baumycin C2-like compounds are closely tied to their molecular structure. For example, the total synthesis of bafilomycin A1 involved the creation of multiple stereocenters and a 16-membered lactone, which are crucial for the compound's physical characteristics (Scheidt et al., 2002).

Scientific Research Applications

Baumycin Biosynthesis and Structure

Baumycin C2, a unique compound produced alongside significant anticancer metabolites like daunorubicin and doxorubicin, exhibits distinct biochemical features due to its acetal moiety. This moiety is derived from an unusual C3″-methyl deoxysugar and undergoes a unique cleavage process. This process is initiated by the enzyme DnmZ, which plays a pivotal role in baumycin biosynthesis by catalyzing the oxidation of amino sugars to nitroso sugars. This reaction is crucial for forming baumycin's distinctive structure and has implications for the development of derivatized anthracyclines, a class of potent chemotherapeutic agents (Al-Mestarihi et al., 2013); (Vaca et al., 2022); (Huynh et al., 2020).

Bacteriocins and Antimicrobial Applications

Research has also highlighted the potential use of bacteriocins, ribosomally synthesized antimicrobial peptides, in various domains, including food preservation and pharmaceuticals. Though not directly linked to Baumycin C2, this research provides a broader context for understanding the role of bacteriocins in combating pathogens and preserving food, which could relate to the properties and applications of Baumycin C2 in similar fields (Chikindas et al., 2018); (Cleveland et al., 2001); (Cotter et al., 2005).

Potential for Future Applications

While the direct research on Baumycin C2 is limited, the studies on bacteriocins and their antimicrobial properties provide insights into possible applications of Baumycin C2 in the field of health and food safety. Bacteriocins like nisin have been extensively used as food preservatives, and their potential in treating infections and diseases is an area of growing interest. This suggests that Baumycin C2, with its unique chemical structure, could be a candidate for similar applications in the future (Gálvez et al., 2007); (Yang et al., 2014).

properties

IUPAC Name

N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-12,15,17-18,23,31-32,34,36-37H,7-9H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAZCZIPHWGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983048
Record name 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baumycin C2

CAS RN

64479-55-6
Record name Baumycin C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064479556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Komiyama, Y MATSUZAWA, T OKI, T INUI… - The Journal of …, 1977 - jstage.jst.go.jp
Sir: In the course of studies on antitumor anthracycline glycosides, new members of the daunomycin group, baumycins A1, A2, B1, B2, C1 and C2 have been isolated from culture broths …
Number of citations: 64 www.jstage.jst.go.jp
T Komiyama, T Oki, T Inui - Biochimica et Biophysica Acta (BBA)-Gene …, 1983 - Elsevier
The effects of various new anthracycline antibiotics on DNA and RNA synthesis were studied using DNA polymerase I (EC 2.7.7.7), RNA polymerase (EC 2.7.7.6) obtained from …
Number of citations: 24 www.sciencedirect.com
A Fujiwara, T Hoshino, JW Westley - Critical Reviews in …, 1985 - Taylor & Francis
Since the discovery of daunomycin from the culture of Streptomyces peucetius' as a new antibiotic having antitumor activity on various solid and ascites tumors* and subsequent …
Number of citations: 116 www.tandfonline.com
R Czerniak - 1983 - search.proquest.com
A theory of selective anti-cancer drug action called bioreductive alkylation is described which is based upon the in vivo formation of quinone methides. Three models are given which …
Number of citations: 2 search.proquest.com

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